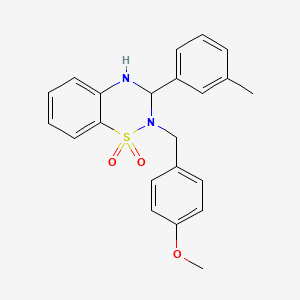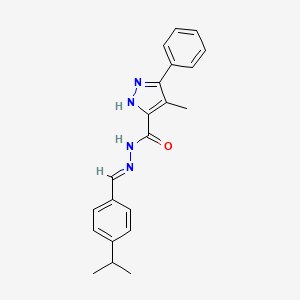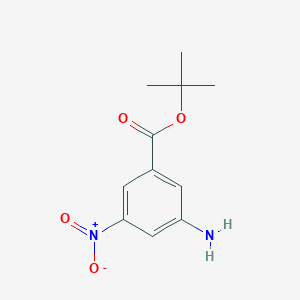![molecular formula C17H18N2O2S B2779509 N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide CAS No. 946218-74-2](/img/structure/B2779509.png)
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide, also known as TQP, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. TQP is a quinoline-based compound that possesses a unique chemical structure that makes it an attractive target for drug design and development. The following paper will provide an overview of TQP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Quinoline as a Privileged Scaffold in Cancer Drug Discovery
Quinoline compounds, characterized by a double-ring structure that includes a benzene ring fused to pyridine, are noted for their medical benefits, particularly in anti-malarial and anti-microbial activities. Some quinoline-based compounds demonstrate effective anticancer activity due to their ability to inhibit tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. The synthetic versatility of quinoline allows the generation of structurally diverse derivatives, indicating its potential as a scaffold for developing cancer therapeutics (Solomon & H. Lee, 2011).
Synthesis and Reactivity of Thiophene-Quinoline Derivatives
The condensation of quinolin-5-amine with thiophene-2-carbonyl chloride leads to the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide. This demonstrates the chemical reactivity of thiophene-quinoline derivatives, allowing for further modifications and derivatizations to explore new biological activities and applications (A. Aleksandrov et al., 2020).
Chemosensing and Molecular Docking Studies
Acylthiourea derivatives of quinoline, including 1-(thiophene-2-carbonyl)-3-(quinolin-8-yl)thiourea, have been synthesized and characterized for their fluorescence emission and sensing abilities. Molecular docking studies suggest potential anti-inflammatory, antimalarial, and anti-tuberculosis activities. These derivatives also possess good antioxidant activity, highlighting their potential in chemosensing and therapeutic applications (A. Kalaiyarasi et al., 2019).
Fluorescence Studies for Metal Ion Detection
Quinoline derivatives have been utilized in the development of fluorescent chemosensors for the detection of metal ions such as Zn2+ in aqueous media. These chemosensors demonstrate significant fluorescence enhancement upon metal binding, indicating their utility in environmental monitoring and analytical chemistry (Y. S. Kim et al., 2016).
作用機序
Target of Action
The compound, also known as N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide or N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide, is an acylated derivative of lysergic acid diethylamide (LSD), which has been sold as a designer drug . The primary target of this compound, like LSD, is likely to be the serotonin receptors in the brain .
Mode of Action
LSD is known to bind to and activate serotonin receptors, leading to its psychoactive effects .
Biochemical Pathways
The compound’s interaction with serotonin receptors can affect various biochemical pathways. Serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes . Therefore, the activation of these receptors by the compound can lead to changes in these functions.
Pharmacokinetics
LSD is known to be rapidly absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The activation of serotonin receptors by this compound can lead to a variety of molecular and cellular effects. These can include changes in cell signaling, neurotransmitter release, and neuronal excitability. At the behavioral level, these changes can manifest as alterations in mood, perception, cognition, and physiological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual (such as their health status, genetic makeup, and age), and external factors such as stress and environment .
特性
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-16(20)18-13-8-7-12-5-3-9-19(14(12)11-13)17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVELSSJQQSGFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2779430.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2779435.png)

![2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide](/img/structure/B2779438.png)
![N-[(5-methyl-2-furyl)methyl]-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2779439.png)




![3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2779446.png)
![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B2779447.png)

![3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2779449.png)